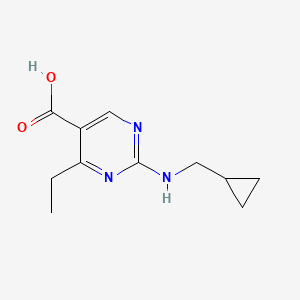

2-((Cyclopropylmethyl)amino)-4-ethylpyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(cyclopropylmethylamino)-4-ethylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-2-9-8(10(15)16)6-13-11(14-9)12-5-7-3-4-7/h6-7H,2-5H2,1H3,(H,15,16)(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFDRACSMIDZMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NC=C1C(=O)O)NCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Cyclopropylmethyl)amino)-4-ethylpyrimidine-5-carboxylic acid typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is the condensation of an appropriate β-diketone with guanidine or its derivatives under acidic conditions. The cyclopropylmethyl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-((Cyclopropylmethyl)amino)-4-ethylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophiles like amines and alkyl halides are used in substitution reactions, typically under acidic or basic conditions.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Alcohols and amines.

Substitution Products: Different substituted pyrimidines.

Scientific Research Applications

2-((Cyclopropylmethyl)amino)-4-ethylpyrimidine-5-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe to study biological systems and molecular interactions.

Industry: The compound is used in the production of various chemical products, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which 2-((Cyclopropylmethyl)amino)-4-ethylpyrimidine-5-carboxylic acid exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their substituent differences:

Physicochemical and Electronic Properties

- Cyclopropyl vs. Other Substituents : The cyclopropyl group in the target compound introduces steric hindrance and ring strain, which can reduce metabolic degradation compared to linear alkyl chains (e.g., ethyl or isopropyl) . In contrast, the methoxymethyl group in increases polarity due to the ether oxygen, enhancing aqueous solubility.

- Hydrogen-Bonding Capacity: The sulfanyl group in can form weaker hydrogen bonds than the amino group in the target compound, affecting receptor binding or crystal packing .

Comparative Bioactivity Data

Limited bioactivity data is available for the target compound, but inferences can be drawn from analogs:

- Antimicrobial Activity : Sulfanyl-containing analogs (e.g., ) show moderate activity against Gram-positive bacteria, likely due to thiol-mediated redox disruption .

Q & A

Q. What are the established synthetic routes for 2-((Cyclopropylmethyl)amino)-4-ethylpyrimidine-5-carboxylic acid, and what are the critical reaction parameters?

The synthesis typically involves multi-step organic reactions, starting with pyrimidine derivatives. Key steps include:

- Cyclopropylmethylamine introduction : Via nucleophilic substitution or reductive amination under anhydrous conditions (e.g., THF or DMF as solvents, 60–80°C) .

- Carboxylic acid functionalization : Late-stage oxidation of a methyl or ethyl ester group using KMnO₄ or LiOH/H₂O₂ under reflux .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How is this compound characterized structurally and analytically post-synthesis?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm cyclopropylmethyl and ethyl substituents (e.g., δ ~1.0–1.5 ppm for cyclopropane protons) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (269.304 g/mol) and fragmentation patterns .

- X-ray Crystallography : For absolute configuration determination, if single crystals are obtained (e.g., CCDC deposition) .

Q. What preliminary biological activities are hypothesized for this compound?

Structural analogs suggest:

- Anticancer potential : Pyrimidine cores often inhibit kinases (e.g., EGFR, VEGFR) via competitive ATP-binding site interactions .

- Antiviral activity : Disruption of viral replication machinery (e.g., RNA-dependent RNA polymerase inhibition in influenza) .

- Validation : Initial screening in cancer cell lines (e.g., MTT assays) and enzyme inhibition studies (IC₅₀ determination) are recommended .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and target interaction of this compound?

- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) to model cyclopropane ring stability during synthesis .

- Docking Studies : Molecular docking (AutoDock Vina) to predict binding affinities for kinase targets (e.g., EGFR) using crystal structures from PDB .

- QSAR Modeling : Correlate substituent effects (e.g., ethyl vs. phenyl groups) with bioactivity using datasets from PubChem .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Control Experiments : Validate assay conditions (e.g., pH, serum concentration) to rule out false positives/negatives .

- Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites in cell-based assays .

- Orthogonal Assays : Cross-validate kinase inhibition with Western blotting (phosphorylation status) and cellular thermal shift assays .

Q. What are the challenges in elucidating the mechanism of action for this compound?

- Off-Target Effects : Use chemoproteomics (e.g., affinity-based pull-downs) to identify non-kinase targets .

- Resistance Mechanisms : Generate resistant cell lines via prolonged exposure and perform whole-exome sequencing .

- In Vivo Pharmacokinetics : Assess bioavailability and tissue distribution in rodent models using radiolabeled compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.